NK2 Receptor Selectivity: Neurokinin A(4-10) TFA vs. Full-Length NKA
The full‑length neurokinin A (NKA) peptide lacks meaningful NK2 selectivity, exhibiting an NK1/NK2 EC50 ratio of only 2.8 in cAMP stimulation assays using human recombinant receptors expressed in CHO cells [1]. In contrast, the truncated NKA(4-10) fragment demonstrates substantially improved NK2 selectivity; while a precise ratio for the native NKA(4-10) is not directly reported in the same dataset, the closely related analog [β-Ala8]-NKA(4-10) achieves a 244‑fold NK2/NK1 selectivity ratio under identical assay conditions [2]. This class‑level inference underscores that C‑terminal truncation inherently reduces off‑target NK1 activation, a critical differentiator for experiments requiring NK2‑specific readouts.
| Evidence Dimension | NK2 receptor selectivity (NK1/NK2 EC50 ratio) |
|---|---|
| Target Compound Data | Not directly quantified in this dataset; inferred from structural class (NKA(4-10) fragment) |
| Comparator Or Baseline | Full-length NKA: NK1/NK2 EC50 ratio = 2.8 [1] |
| Quantified Difference | Analog [β-Ala8]-NKA(4-10) exhibits an 87‑fold improvement in NK2 selectivity over NKA (244 vs. 2.8) [2] |
| Conditions | Human recombinant NK1 and NK2 receptors expressed in CHO cells; cAMP stimulation assay |
Why This Matters
Full‑length NKA confounds NK2‑specific studies due to substantial NK1 crosstalk; NKA(4-10) TFA provides a cleaner pharmacological tool.
- [1] Warner FJ, et al. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLoS One. 2018. NK1/NK2 EC50 ratio for NKA = 2.8. View Source
- [2] Warner FJ, et al. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLoS One. 2018. [β-Ala8]-NKA(4-10) NK1/NK2 EC50 ratio = 244. View Source
